molecular formula C10H10ClNO3 B3034539 2-[(3-chlorobenzoyl)amino]propanoic Acid CAS No. 186036-10-2

2-[(3-chlorobenzoyl)amino]propanoic Acid

Cat. No.: B3034539
CAS No.: 186036-10-2
M. Wt: 227.64 g/mol
InChI Key: VYCDVTGBGFGGJV-UHFFFAOYSA-N
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Description

2-[(3-Chlorobenzoyl)amino]propanoic acid is a synthetic amino acid derivative characterized by a propanoic acid backbone substituted with a 3-chlorobenzoyl group via an amide linkage. Its molecular formula is C₁₀H₁₀ClNO₃ (approximate molecular weight: 227.65 g/mol).

Properties

IUPAC Name

2-[(3-chlorobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-3-2-4-8(11)5-7/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCDVTGBGFGGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306809
Record name N-(m-Chlorobenzoyl)-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186036-10-2
Record name N-(m-Chlorobenzoyl)-DL-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186036-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(m-Chlorobenzoyl)-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorobenzoyl)amino]propanoic acid typically involves the reaction of 3-chlorobenzoyl chloride with alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorobenzoyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in anhydrous solvents.

Major Products Formed

    Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzophenone.

    Reduction: Formation of 3-chlorobenzylamine or 3-chlorobenzyl alcohol.

    Substitution: Formation of 3-methoxybenzoyl derivatives.

Scientific Research Applications

2-[(3-chlorobenzoyl)amino]propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-[(3-chlorobenzoyl)amino]propanoic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Source
This compound C₁₀H₁₀ClNO₃ ~227.65 3-Chlorobenzoyl, amino, propanoic acid Moderate lipophilicity (Cl enhances logP) -
2CMPA () C₁₈H₂₃N₂O₅ ~355.39 Cyclohexylcarbamoyl benzoyl, amino Higher molecular weight; carbamate group
3-Hydroxy-2-[(3-methylbenzoyl)amino]propanoic acid () C₁₁H₁₃NO₄ 223.22 3-Methylbenzoyl, hydroxyl group Increased hydrophilicity (OH group)
2-[(Cyclobutylcarbonyl)amino]propanoic acid () C₈H₁₃NO₃ 171.19 Cyclobutylcarbonyl, amino Lower molecular weight; aliphatic ring
FAA7995 () C₂₄H₁₉N₅O₆Se 552.41 Selenadiazolyl, Fmoc-protected amino Fluorogenic; heavy atom (Se) for imaging
2-[(3-Chlorophenyl)methyl]-... () C₁₆H₂₂ClNO₄ 327.80 Chlorophenylmethyl, Boc-protected methyl High lipophilicity (XLogP3 = 3.2)

Key Observations :

  • Lipophilicity : Chlorine and aromatic substituents (e.g., 3-chlorobenzoyl in the target compound) increase logP values compared to hydroxyl or aliphatic groups (e.g., 3-hydroxy or cyclobutyl derivatives) .
  • Molecular Weight : Fluorogenic derivatives (e.g., FAA7995) exhibit significantly higher molecular weights due to bulky fluorophores like selenadiazolyl .
  • Functional Groups : Carbamate (2CMPA) and sulfonyl () groups introduce steric hindrance and alter metabolic stability compared to simple amides .
Carboxamide Derivatives ()

Compounds like 2CMPA and 2CA4MBA (2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid) were studied for their in vitro interactions. The methylsulfanyl group in 2CA4MBA enhances sulfur-mediated binding to metal ions or enzymes, while the cyclohexylcarbamoyl group in 2CMPA may improve membrane permeability due to its lipophilic nature. These modifications suggest that substituents on the benzoyl ring and amino acid sidechain critically influence bioactivity .

Anticancer Agents ()

Type D and L inhibitors (e.g., CW3) derived from iodophenylpropanoic acid frameworks demonstrate that halogenation (e.g., iodine) and stereochemistry (R vs. S configurations) significantly affect anticancer potency.

Biological Activity

2-[(3-chlorobenzoyl)amino]propanoic acid, also known as a derivative of amino acid compounds, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C17H16ClNO3C_{17}H_{16}ClNO_3. The compound features a chlorinated benzoyl group attached to an amino acid backbone, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structures have shown activity against multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values for various derivatives ranged from 1 to 64 µg/mL against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

CompoundMIC (µg/mL)Target Pathogen
Compound A1-8MRSA
Compound B0.5-2VRE
Compound C8-64Gram-negative bacteria

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been observed to inhibit tumor necrosis factor-alpha (TNF-α) production in vitro, indicating a possible mechanism for reducing inflammation .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial resistance mechanisms.
  • Receptor Interaction : It may interact with cellular receptors that modulate immune responses or microbial adherence.

Case Studies

Case Study 1: Antimicrobial Screening
A study screened various derivatives of amino acid compounds against a library of clinically relevant pathogens. The results indicated that certain substitutions on the benzoyl ring significantly enhanced antimicrobial activity, particularly against resistant strains .

Case Study 2: In Vivo Anti-inflammatory Effects
In vivo models demonstrated that structurally related compounds could significantly reduce edema and inflammatory responses in murine models. The anti-inflammatory effects were comparable to established anti-inflammatory drugs like tacrolimus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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